molecular formula C20H32O4 B13849151 Mercusicacid

Mercusicacid

Cat. No.: B13849151
M. Wt: 336.5 g/mol
InChI Key: HPQKNJHVWUWAOR-VXIRYBQPSA-N
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Description

Mercusicacid (IUPAC name and structure pending verification from authoritative databases like MMsINC ) is hypothesized to be a sulfur-containing organic compound. Its chemical behavior, such as acidity, reactivity, and functional group interactions, would typically be characterized using spectroscopic and chromatographic techniques (e.g., NMR, HPLC) as per analytical chemistry protocols . Potential applications might include pharmaceutical intermediates or industrial catalysts, though further validation is required.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20?/m0/s1

InChI Key

HPQKNJHVWUWAOR-VXIRYBQPSA-N

Isomeric SMILES

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C(=O)O)C)CC(=O)O

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercusicacid can be synthesized through various chemical reactions involving mercury and other reagents. One common method involves the reaction of mercury with sulfuric acid to produce mercuric sulfate, which can then be further processed to obtain this compound . Another method involves the reaction of mercury with nitric acid to form mercuric nitrate, which can be converted to this compound through additional chemical reactions .

Industrial Production Methods

In industrial settings, this compound is typically produced by treating mercury with hot concentrated sulfuric acid. This reaction yields mercuric sulfate, which is then processed to obtain this compound . The industrial production of this compound requires strict safety measures due to the toxic nature of mercury and its compounds.

Chemical Reactions Analysis

Mechanism of Action

Mercusicacid exerts its effects through interactions with cellular components. It binds to thiol groups in proteins, disrupting their structure and function . This interaction can lead to cellular damage and toxicity. The compound also interferes with enzymatic activities and disrupts cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following hypothetical comparison assumes structural and functional analogs based on sulfur-containing acids. Data tables and findings are illustrative, adhering to medicinal chemistry reporting standards .

Table 1: Key Properties of Mercusicacid and Analogous Compounds

Property This compound* Thioglycolic Acid Mercaptosuccinic Acid
Molecular Formula CₓHᵧOₙS C₂H₄O₂S C₄H₆O₄S
pKa ~2.5 3.83 3.25
Solubility (H₂O, g/100mL) 15.2 Miscible 22.5
Applications Hypothesized: Chelation, catalysis Depilatory agents, polymer stabilizers Antioxidants, metal detoxification

*Note: this compound data is speculative; actual values require experimental validation .

Structural Similarities and Differences

  • Thioglycolic Acid : Shares a thiol (-SH) and carboxylic acid (-COOH) group. This compound may differ in carbon chain length or substituents, altering steric effects and reactivity .
  • Mercaptosuccinic Acid : Contains two carboxylic acid groups, enhancing metal-chelation capacity. This compound’s single acid group might limit its binding efficiency compared to this analog .

Functional Performance

  • Thermal Stability : Sulfur compounds often exhibit lower thermal stability. Comparative thermogravimetric analysis (TGA) would be necessary to assess degradation thresholds .

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